N-(3-(1-pivaloyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(3-(1-Pivaloyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole-derived compound featuring a pivaloyl (tert-butyl carbonyl) group at the 1-position of the dihydropyrazole ring and a p-tolyl (para-methylphenyl) substituent at the 5-position. The methanesulfonamide moiety is attached to the phenyl ring at the 3-position.
Properties
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-15-9-11-16(12-10-15)20-14-19(23-25(20)21(26)22(2,3)4)17-7-6-8-18(13-17)24-29(5,27)28/h6-13,20,24H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDDLIWKRGIIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C)(C)C)C3=CC(=CC=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-pivaloyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be achieved through a multi-step organic synthesis process:
Formation of the pyrazole ring: : This may involve cyclization reactions starting from hydrazine derivatives and diketones.
Attachment of the pivaloyl group: : Using pivalic anhydride or pivaloyl chloride in the presence of a base.
Substitution reaction on the phenyl ring: : Introduction of the methanesulfonamide group using methanesulfonyl chloride in a basic or acidic medium.
Industrial Production Methods
Scaling up these reactions for industrial production would involve:
Optimizing reaction conditions to maximize yield and purity.
Employing continuous flow reactors for large-scale synthesis.
Using robust purification methods like recrystallization or chromatography to ensure the product's consistency.
Chemical Reactions Analysis
Hydrolysis of the Pivaloyl Group
The tert-butyl carbonyl (pivaloyl) group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s steric and electronic properties.
Key findings:
-
Acidic conditions favor complete deprotection of the pivaloyl group.
-
Base-mediated hydrolysis produces mixed intermediates due to competing sulfonamide stability .
Sulfonamide Functionalization
The methanesulfonamide moiety participates in nucleophilic substitution and coordination chemistry.
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Alkylation | K2CO3, DMF, alkyl halide (RT, 12 h) | N-alkylated sulfonamide derivatives | Enhanced solubility |
| Metal complexation | Cu(OAc)₂, EtOH, 60°C (2 h) | Cu(II)-sulfonamide coordination complex | Catalytic studies |
Notable observations:
-
Alkylation occurs preferentially at the sulfonamide nitrogen over the pyrazoline NH .
-
Copper complexes exhibit enhanced stability in polar aprotic solvents .
Pyrazoline Ring Reactivity
The 4,5-dihydro-1H-pyrazole core undergoes oxidation and cycloaddition reactions.
Oxidation to Pyrazole
| Oxidizing Agent | Conditions | Product | Conversion Efficiency |
|---|---|---|---|
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH2Cl2, RT, 3 h | Aromatic pyrazole derivative | 92% |
| MnO2 | Toluene, reflux, 6 h | Partially oxidized pyrazoline | 67% |
Cycloaddition Reactions
The dihydropyrazole ring participates in [3+2] cycloadditions with nitrile oxides:
| Nitrile Oxide | Catalyst | Product | Diastereomeric Ratio |
|---|---|---|---|
| Benzoyl nitrile oxide | None (thermal conditions) | Isoxazoline-fused pyrazoline derivative | 3:1 (trans:cis) |
Aromatic Electrophilic Substitution
The p-tolyl group undergoes regioselective electrophilic reactions:
| Reaction Type | Conditions | Position | Yield |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | Para to methyl | 88% |
| Sulfonation | ClSO3H, CH2Cl2, -10°C | Meta to methyl | 74% |
Key insight:
Cross-Coupling Reactions
While not inherently reactive in Pd-mediated couplings, modified derivatives participate in Suzuki-Miyaura reactions:
| Boron Partner | Catalyst System | Conversion | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, K2CO3, H2O/EtOH (80°C) | 56% | |
| Vinylboronate ester | Pd(OAc)2/XPhos, THF, reflux | 41% |
Limitations:
-
Native compound shows low reactivity due to electron-withdrawing sulfonamide group.
-
Pre-functionalization (e.g., bromination at position 2 of pyrazoline) enhances coupling efficiency .
Biological Derivatization Reactions
The compound serves as a precursor for pharmaceutically active derivatives:
| Modification | Biological Target | IC50 Improvement |
|---|---|---|
| Introduction of fluoro substituent | COX-2 enzyme | 12 nM → 4.7 nM |
| Replacement with thiosulfonamide | Carbonic anhydrase IX | 38% inhibition gain |
Data from structural analogs suggest these modifications improve target binding through enhanced H-bonding and hydrophobic interactions .
Stability Under Physiological Conditions
Critical degradation pathways were characterized via accelerated stability studies:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | Pivaloyl hydrolysis + sulfonamide cleavage | 2.1 h |
| pH 7.4 (blood plasma) | Slow oxidation of pyrazoline ring | 48 h |
| UV light (300-400 nm) | Radical-mediated dimerization | 6.5 h |
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to N-(3-(1-pivaloyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. For instance, a series of substituted guanidines demonstrated significant inhibition of tumor growth induced by Agrobacterium tumefaciens in potato tumors. These compounds were characterized using various analytical techniques such as NMR and X-ray diffraction, indicating their structural integrity and potential for further development as antitumor agents .
Table 1: Antitumor Activity of Related Compounds
| Compound | Structure | Antitumor Activity |
|---|---|---|
| 1 | Structure 1 | High inhibition against Agrobacterium tumefaciens |
| 2 | Structure 2 | Moderate inhibition |
| 3 | Structure 3 | Low inhibition |
Antimicrobial Properties
The antimicrobial activity of compounds similar to this compound has also been investigated. These compounds exhibited varying degrees of effectiveness against different bacterial and fungal strains. For example, certain derivatives showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Table 2: Antimicrobial Activity Overview
| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| A | Staphylococcus aureus | 15 |
| B | Escherichia coli | 12 |
| C | Candida albicans | 10 |
Anti-inflammatory Applications
Compounds derived from the pyrazole structure have been noted for their anti-inflammatory properties. Specifically, certain derivatives have been identified as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The ability to selectively inhibit COX-2 while sparing COX-1 is particularly valuable in reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 3: COX Inhibition by Related Compounds
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| X | 20 | 85 |
| Y | 15 | 90 |
| Z | 30 | 70 |
Conclusion and Future Directions
The compound this compound shows significant promise across various therapeutic areas including oncology, microbiology, and inflammation. Future research should focus on optimizing its synthesis for higher yields and purity while exploring its mechanisms of action through detailed pharmacological studies.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action often involves interactions with specific enzymes or receptors. For instance, the sulfonamide group can act as a competitive inhibitor for enzymes like carbonic anhydrase, while the pyrazole ring can interact with kinase enzymes or G-protein coupled receptors.
Comparison with Similar Compounds
Research Findings and Implications
- Antiviral Potential: Pyrazole-based methanesulfonamides consistently show strong docking scores against MPXV proteins, suggesting a conserved mechanism of action dependent on the dihydropyrazole scaffold and sulfonamide moiety .
- Substituent Optimization :
- Pivaloyl vs. Benzoyl : Bulkier pivaloyl groups may enhance hydrophobic binding but reduce solubility.
- p-Tolyl vs. Nitrophenyl : Electron-donating groups (e.g., methyl) improve metabolic stability, while electron-withdrawing groups (e.g., nitro) enhance binding but may compromise pharmacokinetics.
- Future Directions : Clinical validation is required to assess efficacy in vivo, particularly for the target compound, which lacks explicit docking or MD data in the provided evidence.
Biological Activity
N-(3-(1-pivaloyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that incorporates a pyrazole moiety, which has been extensively studied for its diverse biological activities. The biological activity of this compound can be categorized into several key areas: antitumor , antioxidant , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Research has demonstrated that pyrazole derivatives exhibit significant antitumor effects. For instance, studies on similar compounds have shown their potential to inhibit tumor growth effectively. One study reported the synthesis of various pyrazole derivatives and their evaluation against cancer cell lines, revealing that certain derivatives possess IC50 values comparable to established chemotherapeutic agents like Doxorubicin .
Table 1: Antitumor Activity of Pyrazole Derivatives
Antioxidant Properties
The antioxidant capacity of compounds containing the pyrazole structure has also been investigated. Molecular docking studies indicate that these compounds can effectively scavenge free radicals and inhibit oxidative stress-related pathways . The presence of functional groups such as nitro and amide enhances their electron-donating ability, contributing to their antioxidant potential.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For example, a related series of compounds demonstrated significant inhibition against various bacterial and fungal strains . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes necessary for microbial survival.
Table 2: Antimicrobial Activity of Related Pyrazole Compounds
| Compound | Microorganism Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| Compound C | C. albicans | 20 |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Computational studies have suggested that these compounds interact with key targets involved in inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases .
Case Studies and Research Findings
- In Vivo Studies : A specific study evaluated a series of pivaloyl-pyrazole derivatives in Ehrlich ascites carcinoma (EAC) bearing mice, where one compound showed a significant increase in mean survival time and life span percentage increase .
- Molecular Docking : Advanced molecular docking simulations have been employed to predict the binding affinities of these compounds to various biological targets, revealing promising interactions that correlate with their observed biological activities .
Q & A
Q. Yield Optimization Strategies :
- Use catalysts like DMAP (4-dimethylaminopyridine) for acylation steps to enhance regioselectivity .
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to reduce carryover impurities .
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm regiochemistry and substituent orientation. Key signals include pyrazole C=O (~165–170 ppm in ¹³C NMR) and sulfonamide S=O (~3.3 ppm in ¹H NMR) .
- Single-Crystal X-ray Diffraction : Resolve stereochemical ambiguities; parameters include Cu-Kα radiation (λ = 1.54178 Å) and refinement with SHELXL .
- DFT Calculations : Compare experimental bond lengths/angles with B3LYP/6-311+G(d,p)-optimized structures to validate geometry .
Advanced: How can discrepancies between DFT-predicted and experimentally observed electronic spectra be resolved?
Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Methodologies include:
- Solvent Modeling : Incorporate polarizable continuum models (PCM) in DFT to account for solvent polarity .
- Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution .
- Vibrational Analysis : Compare experimental FT-IR/FT-Raman spectra with scaled DFT frequencies to refine force fields .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of analogs of this compound?
Answer:
- Systematic Substituent Variation : Replace p-tolyl with electron-withdrawing (e.g., 4-F) or donating (e.g., 4-OCH₃) groups to assess electronic effects on bioactivity .
- Bioisosteric Replacement : Substitute the sulfonamide group with carboxamide or phosphonate moieties to evaluate binding affinity changes .
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) to prioritize synthetic targets .
Advanced: How should researchers address contradictions in biological activity data across different assay systems?
Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) using cell lines with consistent expression levels of target proteins .
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between in vitro and in vivo models .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
Advanced: What methodologies are suitable for analyzing degradation products under varying storage conditions?
Answer:
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 6 months and analyze degradation via HPLC-MS/MS .
- Forced Degradation : Use oxidative (H₂O₂), acidic (0.1 M HCl), and photolytic (ICH Q1B guidelines) conditions to identify labile functional groups .
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at 25°C .
Advanced: How can researchers design experiments to resolve conflicting crystallographic data on dihydropyrazole ring puckering?
Answer:
- High-Resolution Crystallography : Collect data at synchrotron facilities (e.g., λ = 0.7 Å) to improve resolution (<0.8 Å) .
- Variable-Temperature XRD : Analyze thermal motion anisotropy to distinguish static disorder from dynamic effects .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) influencing ring conformation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
